![molecular formula C17H22FN3O B2718445 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide CAS No. 2175221-12-0](/img/structure/B2718445.png)
2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as PF-06282999 and is used in scientific research for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide is not fully understood. However, it is believed to act on various molecular targets such as GABA receptors, voltage-gated ion channels, and enzymes involved in the synthesis of neurotransmitters and hormones. By modulating these targets, it may exert its therapeutic effects.
Biochemical and Physiological Effects:
In animal studies, 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce blood pressure and improve heart function, possibly through its vasodilatory and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide in lab experiments is its potential therapeutic effects in various areas. It may provide insights into the underlying mechanisms of certain diseases and help develop new treatments. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide. One direction is to further investigate its mechanism of action and molecular targets. This may help identify new therapeutic uses for the compound. Another direction is to study its effects in different animal models and in clinical trials. This may provide more information on its safety and efficacy as a potential therapeutic agent. Additionally, the synthesis method of 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide can be optimized to improve its yield and purity, which may facilitate its use in scientific research.
In conclusion, 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide is a chemical compound that has potential therapeutic effects in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide involves the reaction of 4-fluorobenzyl cyanide and 1-azepanamine in the presence of a base and a solvent. The reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide has been studied for its potential therapeutic effects in various areas such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In cardiovascular diseases, it has been studied for its potential to reduce blood pressure and improve heart function. In cancer, it has been investigated for its ability to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-13(21-10-4-2-3-5-11-21)17(22)20-16(12-19)14-6-8-15(18)9-7-14/h6-9,13,16H,2-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNZMOBIVMGXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1=CC=C(C=C1)F)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

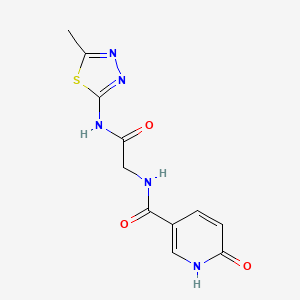
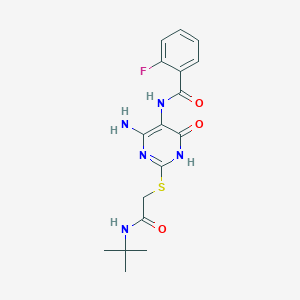
![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)
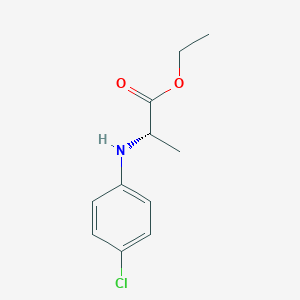
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)
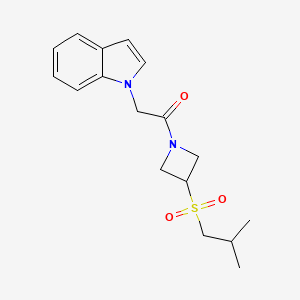
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
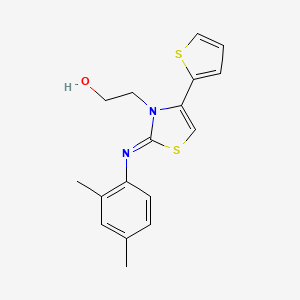
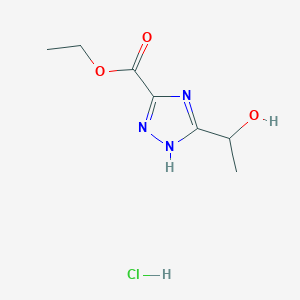
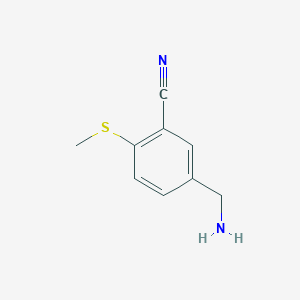
![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)